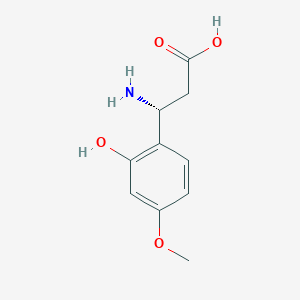![molecular formula C18H13ClN3O3S- B13049120 (Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminobenzoate](/img/structure/B13049120.png)
(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminobenzoate” is a complex organic compound with a fascinating structure. Let’s break it down:
- The “(Z)” designation indicates that the compound has a specific geometric arrangement around a double bond.
- The core structure consists of an aminobenzoate moiety, which includes an amino group (NH₂) attached to a benzene ring.
- The compound also features a thiazole ring (containing sulfur and nitrogen atoms) connected to a phenyl group via a methoxy bridge.
Méthodes De Préparation
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are a couple of notable methods:
-
Condensation Reaction:
- One approach involves condensing an appropriate amine (e.g., aniline) with a chlorothiazole derivative (such as 2-chloro-1,3-thiazole) in the presence of a base.
- The resulting intermediate undergoes a subsequent reaction with a benzoyl chloride derivative to form the target compound.
-
Multicomponent Reaction:
- Another method employs multicomponent reactions, where all the necessary components (amine, thiazole, and benzoyl chloride) react simultaneously to yield the desired product.
Industrial Production
The industrial production of this compound typically involves scaling up the most efficient synthetic route. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for large-scale production.
Analyse Des Réactions Chimiques
Reactivity
“(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminobenzoate” can participate in various chemical reactions:
Oxidation and Reduction: The benzene ring and thiazole moiety are susceptible to oxidation and reduction processes.
Substitution Reactions: The chlorine atom in the thiazole ring can be replaced by other nucleophiles.
Acylation: The benzoyl group can undergo acylation reactions.
Common Reagents and Conditions
Base-Catalyzed Condensation: Amine, chlorothiazole, base (e.g., sodium hydroxide), and benzoyl chloride.
Oxidizing Agents: Examples include potassium permanganate (KMnO₄) for oxidation.
Reducing Agents: Sodium borohydride (NaBH₄) for reduction.
Nucleophiles: Alcohols, amines, etc., for substitution reactions.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Chemical Biology: Used as a probe to study specific molecular interactions.
Materials Science: Explored for its properties in materials and polymers.
Mécanisme D'action
The exact mechanism of action remains an active area of research. it likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, we can compare it to related structures:
Similar Compounds:
Propriétés
Formule moléculaire |
C18H13ClN3O3S- |
|---|---|
Poids moléculaire |
386.8 g/mol |
Nom IUPAC |
2-[[amino-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]amino]benzoate |
InChI |
InChI=1S/C18H14ClN3O3S/c19-18-21-9-11(26-18)10-25-15-8-4-2-6-13(15)16(20)22-14-7-3-1-5-12(14)17(23)24/h1-9H,10H2,(H2,20,22)(H,23,24)/p-1 |
Clé InChI |
PDOSNJJAKHZZJC-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)[O-])N=C(C2=CC=CC=C2OCC3=CN=C(S3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL](/img/structure/B13049084.png)



![7-Bromo-5-(4-chlorobenzyl)-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13049102.png)
![Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate](/img/structure/B13049106.png)

![(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13049124.png)



